molecular formula C10H9N3O2 B14441939 3-Benzamido-1-diazonioprop-1-en-2-olate CAS No. 75135-07-8

3-Benzamido-1-diazonioprop-1-en-2-olate

Cat. No.: B14441939
CAS No.: 75135-07-8
M. Wt: 203.20 g/mol
InChI Key: RNJYJWIOXYBGDQ-UHFFFAOYSA-N
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Description

3-Benzamido-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a benzamido group, a diazonium group, and an enolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the benzamido group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzamido-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.

    Substitution: The diazonium group is highly reactive and can be substituted by various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and hydroxides are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or hydroxylated derivatives.

Scientific Research Applications

3-Benzamido-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzamido-1-diazonioprop-1-en-2-olate involves the reactivity of the diazonium group, which can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications. For instance, in biological systems, the compound may interact with cellular components, leading to antimicrobial effects through disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

75135-07-8

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(3-diazo-2-oxopropyl)benzamide

InChI

InChI=1S/C10H9N3O2/c11-13-7-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15)

InChI Key

RNJYJWIOXYBGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-]

Origin of Product

United States

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